molecular formula C30H47NO3 B10841771 2-Hydroxyiminours-12-en-28-oic acid

2-Hydroxyiminours-12-en-28-oic acid

Cat. No.: B10841771
M. Wt: 469.7 g/mol
InChI Key: YUEQLEDAPGIQNH-POPBXVHQSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyiminours-12-en-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted derivatives of this compound .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H47NO3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31-34)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24H,9-17H2,1-7H3,(H,32,33)/t18-,19+,20?,22+,23-,24+,27+,28-,29-,30+/m1/s1

InChI Key

YUEQLEDAPGIQNH-POPBXVHQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(CC5(C)C)N=O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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